1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-
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Overview
Description
1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position of the indazole ring and a 2,3-dichlorophenylmethyl group attached to the nitrogen at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- can be achieved through various synthetic routes. One common method involves the reaction of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions to form the indazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. The 2,3-dichlorophenylmethyl group is typically introduced via alkylation reactions using appropriate alkyl halides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, cyclization, and alkylation, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring or the phenyl ring .
Scientific Research Applications
1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid, 1-[(2,4-dichlorophenyl)methyl]-: Similar structure but with a different position of chlorine atoms on the phenyl ring.
Methyl 1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylate: A methyl ester derivative of the compound.
1-Methyl-1H-indazole-3-carboxylic acid: A similar compound with a methyl group instead of the dichlorophenylmethyl group.
Uniqueness
The uniqueness of 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,3-dichlorophenylmethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
920019-59-6 |
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Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-3-4-9(13(11)17)8-19-12-7-2-1-5-10(12)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChI Key |
YPZKIICCTBPAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C(=CC=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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